molecular formula C10H6F3N3OS B14236383 3-Pyridinecarboxamide, N-2-thiazolyl-4-(trifluoromethyl)- CAS No. 210484-89-2

3-Pyridinecarboxamide, N-2-thiazolyl-4-(trifluoromethyl)-

Cat. No.: B14236383
CAS No.: 210484-89-2
M. Wt: 273.24 g/mol
InChI Key: WTKLMGBKVRXQNC-UHFFFAOYSA-N
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Description

3-Pyridinecarboxamide, N-2-thiazolyl-4-(trifluoromethyl)- is a compound that features a pyridinecarboxamide core with a thiazole ring substituted at the nitrogen position and a trifluoromethyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxamide, N-2-thiazolyl-4-(trifluoromethyl)- typically involves the formation of the thiazole ring followed by the introduction of the pyridinecarboxamide moiety. One common method involves the cyclization of a suitable thioamide with a halogenated pyridine derivative under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxamide, N-2-thiazolyl-4-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction may produce a thiazolidine derivative .

Scientific Research Applications

3-Pyridinecarboxamide, N-2-thiazolyl-4-(trifluoromethyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxamide, N-2-thiazolyl-4-(trifluoromethyl)- involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyridinecarboxamide, N-2-thiazolyl-4-(trifluoromethyl)- is unique due to the presence of both the thiazole ring and the trifluoromethyl group, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various applications .

Properties

CAS No.

210484-89-2

Molecular Formula

C10H6F3N3OS

Molecular Weight

273.24 g/mol

IUPAC Name

N-(1,3-thiazol-2-yl)-4-(trifluoromethyl)pyridine-3-carboxamide

InChI

InChI=1S/C10H6F3N3OS/c11-10(12,13)7-1-2-14-5-6(7)8(17)16-9-15-3-4-18-9/h1-5H,(H,15,16,17)

InChI Key

WTKLMGBKVRXQNC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C(F)(F)F)C(=O)NC2=NC=CS2

Origin of Product

United States

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